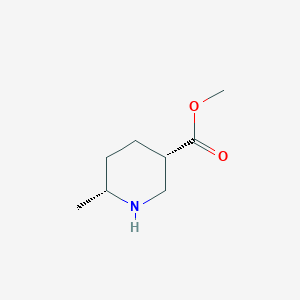
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate
Overview
Description
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is a chiral compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its stereochemistry, having specific (3S,6R) configurations, which means it has distinct spatial arrangements that can significantly influence its chemical behavior and biological activity .
Mechanism of Action
Target of Action
It has been utilized in the production of oseltamivir phosphate, an antiviral medication used to treat and prevent influenza. The stereochemistry of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is crucial for the efficacy of the drug.
Mode of Action
As a chemical intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce changes that contribute to the overall therapeutic effect of the final drug product.
Biochemical Pathways
As an intermediate in the synthesis of antiviral medications, it may play a role in the pathways related to viral replication or immune response.
Result of Action
As an intermediate in the synthesis of antiviral medications, its transformation into other compounds likely contributes to the overall therapeutic effects of these medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often involving chiral catalysts or reagents to ensure the correct (3S,6R) configuration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amides, and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-Methyl 6-methylpiperidine-3-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl 6-methylpiperidine-3-carboxylate: Without specific stereochemistry, this compound may have different biological activities and chemical properties.
6-Methylpiperidine-3-carboxylate: Lacks the ester group, leading to different reactivity and applications.
Uniqueness
(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity, such as drug development and biochemical research .
Properties
IUPAC Name |
methyl (3S,6R)-6-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGGHOVBBTHCD-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)






